molecular formula C17H18N2O B11807279 (2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11807279
M. Wt: 266.34 g/mol
InChI Key: FKOYULLSETVRAW-UHFFFAOYSA-N
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Description

(2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a compound that features a pyrrolidine ring, a phenyl group, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . Another method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding .

Medicine

Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to the creation of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of (2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

[2-(6-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H18N2O/c1-13-9-10-15(12-18-13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3

InChI Key

FKOYULLSETVRAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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